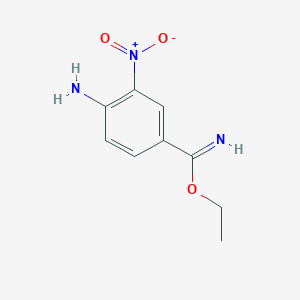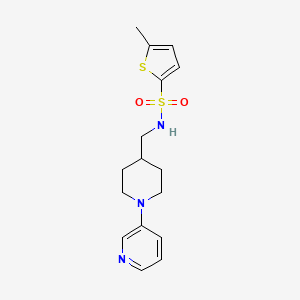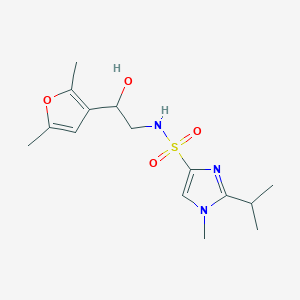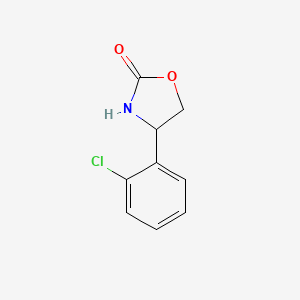
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Bromo-5-cyclopropyl-1,2,4-thiadiazole" is a derivative of the 1,2,4-thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties, including fungicidal, anticancer, and antibacterial activities . The presence of a bromo and cyclopropyl group in the compound suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of linear organic precursors. For instance, the synthesis of various thiadiazole-containing compounds has been achieved through the condensation of bioactive substructures, such as the reaction of 4-amino-1,2,4-triazole-5-thione with carboxylic acids and phosphorus oxychloride . Similarly, cyclopropane dicarboxylic acid derivatives have been used to synthesize new heterocyclic compounds, including those with thiadiazole moieties . These synthetic routes typically employ common laboratory techniques and are supported by characterization methods such as NMR, IR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the structural geometry, electronic properties, and potential applications of these compounds, such as in nonlinear optical (NLO) materials .
Chemical Reactions Analysis
Thiadiazoles exhibit a range of reactivities due to their ambident nucleophilic nature. They can undergo alkylation, acylation, and nitrosation reactions, leading to various thiadiazole derivatives and thiadiazolines . The presence of substituents like bromo or cyclopropyl groups can influence the reactivity and the type of chemical transformations that the thiadiazole core can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. Thiadiazoles generally have significant polarizability and can form hydrogen bonds, which may affect their solubility and interaction with biological targets . The presence of a bromo substituent could enhance the compound's density and reactivity in electrophilic substitution reactions, while the cyclopropyl group might confer rigidity to the molecular structure, potentially affecting its biological activity .
Biological and Pharmacological Activities
Thiadiazoles are known for their wide range of biological activities. They have been reported to exhibit fungicidal properties, with some derivatives showing growth inhibition against various fungi . In the field of cancer research, thiadiazole derivatives have been evaluated for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines . Additionally, they have been found to induce apoptosis in human myeloid leukemia cells, mediated by caspase-3 activation . The pharmacological profile of thiadiazoles includes actions as diuretics, antibacterials, antifungals, and antitubercular agents, among others .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Synthesis and Evaluation of Anticancer Properties: Compounds related to 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole have been synthesized and evaluated for their anticancer properties. Notably, certain derivatives exhibited significant anticancer activity against various cancer cell lines, including leukemia, by targeting specific cellular pathways and inducing apoptosis (Noolvi et al., 2011) Synthesis and anticancer evaluation of novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives.
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Studies: Research on novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to this compound, showed promising antibacterial and antifungal activities, highlighting the potential for development into new antimicrobial agents (Lamani et al., 2009) Synthesis and antimicrobial studies of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Material Science Applications
- Corrosion Inhibition: Thiadiazole derivatives, including those structurally similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies have found that such compounds can significantly reduce corrosion rates, making them valuable in the development of new materials and coatings (Lebrini et al., 2005) Electrochemical and quantum chemical studies of new thiadiazole derivatives adsorption on mild steel in normal hydrochloric acid medium.
Safety and Hazards
The safety data sheet for a similar compound, “2-bromo-5-cyclopropyl-1,3,4-thiadiazole”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar thiadiazole structure have been found to interact with various biological targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways . For example, some indole derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been shown to have a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
It is known that thiadiazole derivatives, which include 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, have the ability to cross cellular membranes and interact strongly with biological targets . This allows them to exert a broad spectrum of biological activities .
Cellular Effects
It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules
Eigenschaften
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKIHZJKVIGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)




![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)
![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)
![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)

